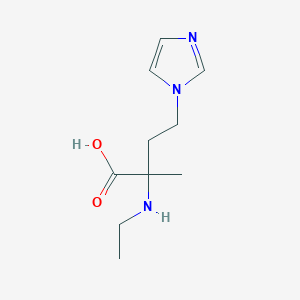
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features both an imidazole ring and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the construction of the imidazole ring followed by the introduction of the ethylamino group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and amination steps introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and ethylamino group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 2-(Propylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
- 2-(Butylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid
Uniqueness
2-(Ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to the specific combination of the ethylamino group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-12-10(2,9(14)15)4-6-13-7-5-11-8-13/h5,7-8,12H,3-4,6H2,1-2H3,(H,14,15) |
Clé InChI |
MCEHENHOFUQEEG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CCN1C=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


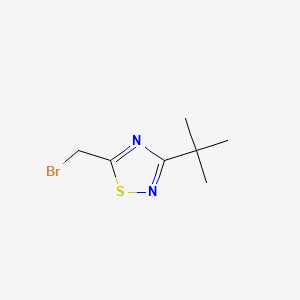
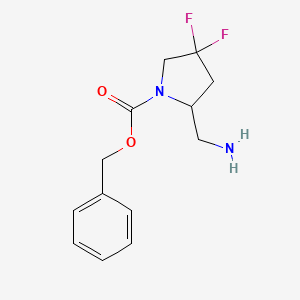


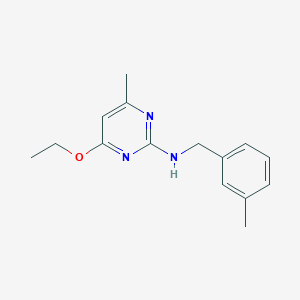
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
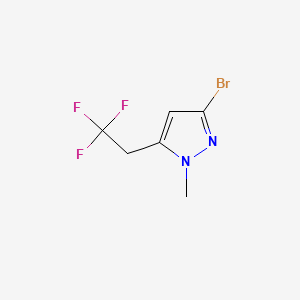

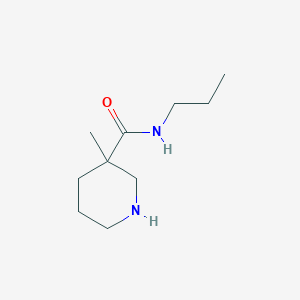
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)

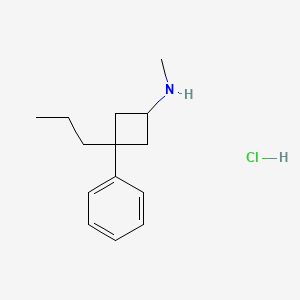
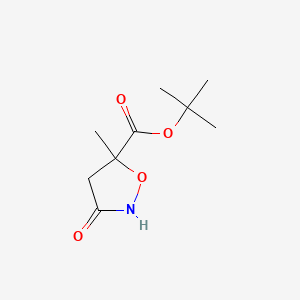
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
